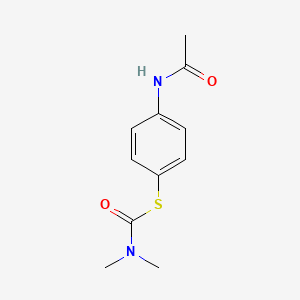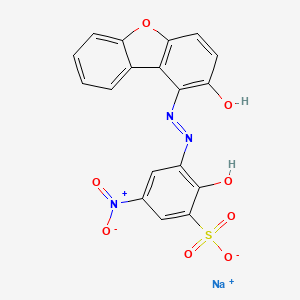
2-Hydroxy-3-((2-hydroxydibenzofuran-1-yl)azo)-5-nitrobenzenesulfonic acid, monosodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-3-((2-hydroxydibenzofuran-1-yl)azo)-5-nitrobenzenesulfonic acid, monosodium salt is a complex organic compound known for its unique chemical structure and properties. This compound is part of the azo dye family, characterized by the presence of an azo group (-N=N-) linking two aromatic rings. It is commonly used in various industrial applications, including dyeing and printing textiles, due to its vibrant color and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-((2-hydroxydibenzofuran-1-yl)azo)-5-nitrobenzenesulfonic acid, monosodium salt typically involves a multi-step process. The initial step often includes the nitration of benzenesulfonic acid to introduce the nitro group. This is followed by the diazotization of an aromatic amine, which is then coupled with 2-hydroxydibenzofuran to form the azo linkage. The final step involves the sulfonation of the compound to introduce the sulfonic acid group, which is then neutralized with sodium hydroxide to form the monosodium salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are carefully controlled to ensure high yield and purity. Parameters such as temperature, pH, and reaction time are optimized to achieve the desired product. The final product is typically purified using crystallization or filtration techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-3-((2-hydroxydibenzofuran-1-yl)azo)-5-nitrobenzenesulfonic acid, monosodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can break the azo bond, leading to the formation of aromatic amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products Formed
Oxidation: Products may include quinones and other oxidized aromatic compounds.
Reduction: Aromatic amines are the primary products.
Substitution: Depending on the substituent introduced, various substituted aromatic compounds are formed.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-3-((2-hydroxydibenzofuran-1-yl)azo)-5-nitrobenzenesulfonic acid, monosodium salt has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying metal ions.
Biology: Employed in staining techniques for visualizing biological tissues and cells.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored inks and paints.
Wirkmechanismus
The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The azo linkage allows the compound to interact with different molecular targets, including enzymes and receptors. The nitro and sulfonic acid groups enhance its solubility and reactivity, facilitating its use in various applications. The exact mechanism of action depends on the specific context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxy-3-((2-hydroxydibenzofuran-1-yl)azo)-5-nitrobenzenesulfonic acid: Lacks the monosodium salt form.
2-Hydroxy-3-((2-hydroxydibenzofuran-1-yl)azo)-benzenesulfonic acid: Lacks the nitro group.
2-Hydroxy-3-((2-hydroxydibenzofuran-1-yl)azo)-5-nitrobenzenesulfonic acid, disodium salt: Contains two sodium ions instead of one.
Uniqueness
The presence of both the nitro and sulfonic acid groups, along with the azo linkage, makes 2-Hydroxy-3-((2-hydroxydibenzofuran-1-yl)azo)-5-nitrobenzenesulfonic acid, monosodium salt unique. These functional groups confer specific chemical properties, such as enhanced solubility, reactivity, and stability, which are not found in similar compounds.
Eigenschaften
CAS-Nummer |
6232-51-5 |
|---|---|
Molekularformel |
C18H10N3NaO8S |
Molekulargewicht |
451.3 g/mol |
IUPAC-Name |
sodium;2-hydroxy-3-[(2-hydroxydibenzofuran-1-yl)diazenyl]-5-nitrobenzenesulfonate |
InChI |
InChI=1S/C18H11N3O8S.Na/c22-12-5-6-14-16(10-3-1-2-4-13(10)29-14)17(12)20-19-11-7-9(21(24)25)8-15(18(11)23)30(26,27)28;/h1-8,22-23H,(H,26,27,28);/q;+1/p-1 |
InChI-Schlüssel |
VDUKOCBGLCVHFH-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3N=NC4=C(C(=CC(=C4)[N+](=O)[O-])S(=O)(=O)[O-])O)O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(6-propanoyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) propanoate](/img/structure/B14727000.png)
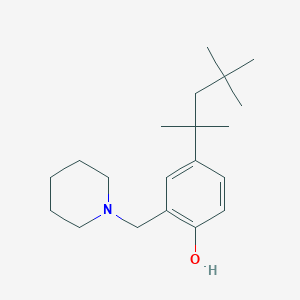
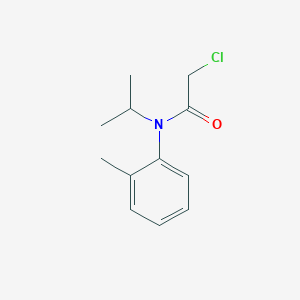

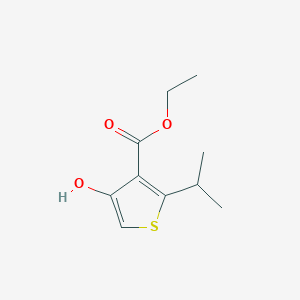
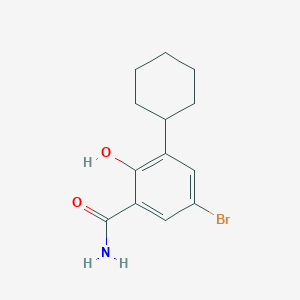


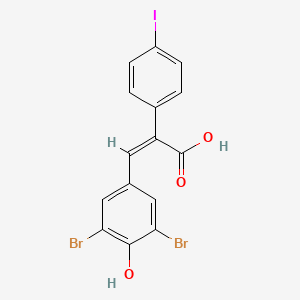

![2-[4-Hydroxy-2-methyl-5-(propan-2-yl)anilino]naphthalene-1,4-dione](/img/structure/B14727051.png)
